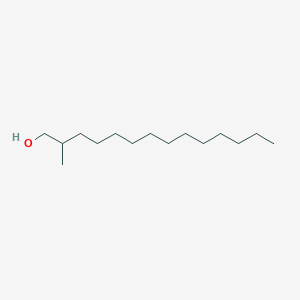

2-Methyltetradecan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyltetradecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15-16H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTBUYCHHZHYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Branched-chain Alcohols in Chemical Biology

Branched-chain alcohols, a diverse class of organic compounds, have a rich history in chemical biology. Unlike their straight-chain counterparts, the introduction of a methyl or other alkyl group creates a chiral center, leading to stereoisomers with distinct biological activities. youtube.com

Historically, the study of alcohols in a biological context dates back to the 19th century. pnas.org Early research primarily focused on the physiological effects of simple alcohols like ethanol. pnas.org However, as analytical techniques advanced, scientists began to appreciate the nuanced roles of more complex alcohols, including branched-chain varieties, in various biological systems.

These compounds are often found as components of pheromones, chemical signals used for communication between organisms, particularly insects. researchgate.net The specific branching pattern and stereochemistry of these alcohols are crucial for their biological function, often determining the difference between attraction and repulsion. This has made them a focal point for research in chemical ecology, with the goal of understanding and potentially manipulating insect behavior for applications in agriculture and disease control.

Furthermore, branched-chain higher alcohols are being investigated as potential biofuels due to their higher energy density and lower hygroscopicity compared to ethanol. researchgate.netacs.org This has spurred research into the microbial production of these compounds through metabolic engineering and synthetic biology. researchgate.net

Significance of Stereochemistry in Chiral Natural Products and Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the world of natural products. For chiral molecules like 2-methyltetradecan-1-ol, which possess a non-superimposable mirror image, the specific spatial orientation of the methyl group at the second carbon atom gives rise to two enantiomers: (S)-2-methyltetradecan-1-ol and (R)-2-methyltetradecan-1-ol. nih.govresearchgate.netresearchgate.net

These enantiomers can exhibit dramatically different biological activities. youtube.com This principle is a cornerstone of chemical biology, as the specific shape of a molecule dictates how it interacts with biological receptors, enzymes, and other chiral molecules within a living system.

The synthesis of stereochemically pure enantiomers of this compound is a key objective for researchers. This allows for the precise investigation of the biological role of each isomer. For instance, in the context of insect pheromones, one enantiomer might be highly attractive to a specific species, while the other is inactive or even inhibitory. researchgate.net The synthesis of both the (S) and (R) enantiomers of this compound has been achieved through various stereoselective synthetic routes, often employing chiral auxiliaries to control the stereochemical outcome of the reaction. nih.govresearchgate.net

The specific rotation of each enantiomer, a measure of its ability to rotate plane-polarized light, is a critical parameter for confirming its stereochemical purity. For (S)-2-methyltetradecan-1-ol, a specific rotation of -10.59° has been reported, while the (R)-enantiomer exhibits a positive specific rotation. nih.govresearchgate.net

Research Scope and Objectives in the Study of 2-methyltetradecan-1-ol

Enantioselective Synthesis Strategies for this compound and its Stereoisomers

Enantioselective synthesis is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. numberanalytics.com Living systems often exhibit a high degree of chemical chirality, meaning that different enantiomers of a molecule can have vastly different biological effects. numberanalytics.com Therefore, methods that can produce a single, desired enantiomer are of high importance.

Chiral Auxiliary-Mediated Approaches (e.g., Evans' Chiral Auxiliaries)

One of the most reliable and widely used methods for the enantioselective synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. santiago-lab.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Evans' oxazolidinone auxiliaries are particularly effective for this purpose. researchgate.net The synthesis of both (S)- and (R)-2-methyltetradecan-1-ol has been successfully achieved using this methodology. researchgate.net The general process involves three key steps:

Acylation: The chiral auxiliary, such as (S)-4-isopropyloxazolidin-2-one, is acylated with tetradecanoic acid. This attaches the long hydrocarbon chain to the chiral scaffold. In a reported synthesis, this step proceeds with a high yield of 81%. researchgate.net

Asymmetric Methylation: The crucial chiral center is introduced by methylation at the α-position to the carbonyl group. The bulky substituent on the Evans auxiliary effectively shields one face of the enolate, forcing the methyl group (from methyl iodide) to add to the opposite face with high diastereoselectivity. york.ac.uk This step, using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), results in the desired methylated product in good yield (75%). researchgate.net

Reductive Cleavage: The final step is the removal of the chiral auxiliary. Treatment with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), cleaves the amide bond and reduces the carbonyl group to a primary alcohol. santiago-lab.comuwindsor.ca This liberates the target molecule, (S)-2-methyltetradecan-1-ol, in a 77% yield. researchgate.net

By starting with the corresponding (R)-Evans' chiral auxiliary, the (R)-enantiomer of this compound can be synthesized through an identical reaction sequence. researchgate.netmdpi.comresearchgate.net The specific rotation of the synthesized enantiomers can be compared to literature values to confirm their stereochemical purity. For instance, synthesized (S)-2-methyltetradecan-1-ol showed a specific rotation of -10.59, which is consistent with reported values. researchgate.netmdpi.com

| Step | Description | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Acylation of (S)-Evans' Auxiliary | Tetradecanoic acid, (S)-4-isopropyloxazolidin-2-one | (S)-4-isopropyl-3-tetradecanoyloxazolidin-2-one | 81% | researchgate.net |

| 2 | Asymmetric Methylation | NaHMDS, Methyl Iodide (MeI) | (S)-4-isopropyl-3-((S)-2-methyltetradecanoyl)oxazolidin-2-one | 75% | researchgate.net |

| 3 | Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-methyltetradecan-1-ol | 77% | researchgate.net |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis represents a highly efficient approach to generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. While specific examples detailing the asymmetric catalytic synthesis of this compound are not prevalent in the literature, general methods for producing chiral alcohols are well-established and applicable.

One major strategy is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones. ajchem-b.comnih.gov Catalysts based on metals like ruthenium, rhodium, and iridium, combined with chiral ligands, are capable of reducing a ketone to an alcohol with high enantioselectivity. ajchem-b.comnih.gov For example, Noyori's classic Ru(II)-diamine-diphosphine catalysts are well-known for this type of transformation. nih.govliverpool.ac.uk A hypothetical route to this compound could involve the asymmetric reduction of 2-methyltetradecanal.

Another powerful technique is the asymmetric Guerbet reaction, which couples a primary alcohol with a racemic secondary alcohol to generate a new, optically active alcohol. nih.govliverpool.ac.uk This reaction proceeds via a hydrogen autotransfer process, catalyzed by complexes such as those of ruthenium, and avoids the need for external reducing agents. nih.gov

Grignard Reagent Applications in Carbon Skeleton Construction

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming carbon-carbon bonds. nih.gov In the synthesis of long-chain alcohols like this compound and their derivatives, Grignard reagents are instrumental in constructing the necessary carbon framework. mdpi.com

A common strategy involves the cross-coupling of a Grignard reagent with an alkyl halide or sulfonate, often catalyzed by a copper salt like lithium tetrachlorocuprate(II) (Li₂CuCl₄). mdpi.com For instance, a chiral building block can be converted to a tosylate and then coupled with a suitable Grignard reagent to extend the carbon chain. mdpi.com This approach is versatile and allows for the modular assembly of complex molecular skeletons. rsc.org While Grignard reagents with long alkyl chains can sometimes perform poorly due to side reactions, catalyst systems can be fine-tuned to favor the desired cross-coupling pathway. nih.govmdpi.com

Total Synthesis Routes to this compound Derivatives

The total synthesis of this compound and its derivatives often employs a combination of reliable and high-yielding reactions to assemble the final molecule from simpler precursors.

Hydroboration-Oxidation Reactions

The hydroboration-oxidation reaction is a fundamental two-step process used to convert alkenes into alcohols. numberanalytics.combyjus.com A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org This makes it ideal for synthesizing primary alcohols from terminal alkenes. researchgate.net

In syntheses related to this compound, a terminal alkene precursor is often constructed, for example, via a Grignard coupling reaction. mdpi.com This terminal alkene is then subjected to hydroboration, typically using a borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), which is highly selective for terminal double bonds. researchgate.net The intermediate alkylborane is then oxidized in the second step, usually with hydrogen peroxide (H₂O₂) and a base, to yield the primary alcohol with high fidelity. mdpi.comwikipedia.orglibretexts.org This reaction is stereospecific, proceeding via a syn addition of the hydrogen and boron atoms across the double bond. wikipedia.org

Reductive Cleavage Strategies

Reductive cleavage involves the breaking of a chemical bond through the use of a reducing agent. nih.gov This strategy is particularly crucial in syntheses that employ chiral auxiliaries, as it is the step where the auxiliary is removed to release the final product. santiago-lab.com

In the context of the Evans' auxiliary-based synthesis of this compound, the N-acyl oxazolidinone intermediate contains an amide-like bond that must be cleaved. uwindsor.ca Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this purpose. researchgate.netmdpi.com It effectively cleaves the C-N bond of the auxiliary while simultaneously reducing the acyl carbonyl group to the desired primary hydroxyl group of this compound. uwindsor.ca The choice of reducing agent is critical; for instance, using lithium borohydride (LiBH₄) can also achieve this transformation. santiago-lab.com The mechanism of cleavage can be influenced by the nucleophile used, with reagents like LiOOH being used to cleave the auxiliary to yield a carboxylic acid instead of an alcohol. uq.edu.auacs.org

Synthetic Efficiency and Scale-Up Considerations

The successful laboratory synthesis of this compound has prompted further investigation into the efficiency and scalability of various synthetic routes. The transition from bench-scale preparation to industrial production presents a unique set of challenges, necessitating a thorough evaluation of reaction yields, atom economy, safety, and cost-effectiveness. This section explores the synthetic efficiency of prominent methods and discusses key considerations for their large-scale implementation.

Another notable method involves a Grignard reaction. For instance, the reaction of a suitable Grignard reagent with (R)-3-bromo-2-methyl-1-propanol has been utilized to synthesize (R)-2-methyltetradecan-1-ol, albeit with a more modest yield of 33%. google.com The efficiency of Grignard reactions can be influenced by various factors, including the purity of the magnesium and the solvent, as well as the presence of moisture, which can significantly reduce the yield. acs.org

Biocatalytic methods are also emerging as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity and operating under mild conditions. nih.govmdpi.com The use of aldo-keto reductases, for example, can facilitate the asymmetric reduction of corresponding ketones to produce chiral alcohols. nih.gov While specific yield data for the biocatalytic production of this compound is not extensively detailed in the reviewed literature, the high efficiency and selectivity demonstrated for other chiral alcohols suggest this is a promising avenue for investigation. mdpi.comcsic.es

Table 1: Comparison of Reported Yields for Key Synthetic Steps to this compound

| Synthetic Route | Key Step | Reagents/Conditions | Reported Yield (%) | Reference |

| Evans' Chiral Auxiliary | Acylation | Tetradecanoic acid, (S)-Evans' chiral auxiliary | 81 | numberanalytics.comvapourtec.com |

| Asymmetric Methylation | Sodium bis(trimethylsilyl)amide, Methyl iodide | 75 | numberanalytics.comvapourtec.com | |

| Reduction | Lithium aluminum hydride | 77 | numberanalytics.comvapourtec.comnumberanalytics.com | |

| Grignard Reaction | Grignard Coupling | (R)-3-bromo-2-methyl-1-propanol, Grignard reagent | 33 | google.com |

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. For Grignard-based syntheses, the high reactivity and exothermic nature of the Grignard reagent formation pose significant safety risks. numberanalytics.comacs.org Ensuring the complete initiation of the reaction before adding the bulk of the reagents is crucial to prevent uncontrolled exothermic events. acs.org The use of in-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can provide real-time data on the reaction's progress, thereby enhancing safety and control during scale-up. acs.org Furthermore, Grignard reagents are extremely sensitive to air and moisture, necessitating strictly anhydrous conditions and inert atmospheres, which can add complexity and cost to large-scale operations. numberanalytics.comnumberanalytics.com

Continuous flow reactors offer a modern solution to many of the challenges associated with scaling up exothermic and hazardous reactions like Grignard syntheses. vapourtec.comnumberanalytics.com Flow chemistry provides superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and potentially higher yields. vapourtec.comresearchgate.net This technology is also highly applicable to biocatalytic processes, where immobilized enzymes can be used in packed-bed reactors for continuous production, simplifying product purification and catalyst recycling. nih.govresearchgate.netrsc.org

The choice of reducing agent for the final step of the Evans' auxiliary route is also a key scale-up consideration. While lithium aluminum hydride is effective on a lab scale, its high reactivity and the generation of large amounts of aluminum salts can be problematic in industrial settings. reddit.com Sodium borohydride, often used with additives like lithium chloride or zinc chloride, presents a safer and more manageable alternative for large-scale ester reductions, despite being a less powerful reducing agent. reddit.com Catalytic hydrogenation represents the most cost-effective and environmentally friendly reduction method, though it often requires high pressures and temperatures, necessitating specialized industrial equipment. youtube.comresearchgate.net

Purification of the final product is another critical aspect of industrial production. For long-chain alcohols like this compound, methods such as fractional distillation and solvent crystallization are commonly employed to achieve the desired purity. google.comgoogle.com The selection of an appropriate purification strategy will depend on the impurity profile of the crude product, which is in turn dictated by the chosen synthetic route.

Table 2: Scale-Up Considerations for Different Synthetic Approaches

| Synthetic Approach | Key Scale-Up Challenges | Potential Solutions |

| Grignard Reaction | Exothermic reaction, sensitivity to air/moisture, initiation control. numberanalytics.comacs.orgrsc.org | Continuous flow reactors, in-situ monitoring (FTIR), use of alternative solvents. vapourtec.comnumberanalytics.comacs.org |

| Ester Reduction (e.g., via Evans' Auxiliary) | Hazardous reducing agents (LiAlH₄), waste generation. reddit.com | Use of safer reducing agents (e.g., NaBH₄ with additives), catalytic hydrogenation. reddit.comyoutube.com |

| Biocatalysis | Enzyme stability, cofactor regeneration, product inhibition. csic.esresearchgate.net | Enzyme immobilization, continuous flow bioreactors, integrated cofactor recycling systems. nih.govcsic.esrsc.org |

| Purification | Separation of structurally similar byproducts. google.com | Fractional distillation, solvent crystallization. google.com |

Identification of Organisms Producing this compound

This compound has been identified in various organisms, spanning different kingdoms. It has been reported as a component of the sex pheromone in certain species of moths and is also found in some plants and bacteria.

The production of this compound is observed across diverse taxonomic groups, indicating its potential significance in various ecological contexts.

Insects: This compound is known as a sex pheromone component in the female lichen moth, Lyclene dharma dharma. nih.govresearchgate.net It also acts as an attractant for sawflies.

Plants: While the related alkane, 2-methyltetradecane, has been identified in plant species such as Capsicum annuum (bell peppers and chilies) and Arctostaphylos uva-ursi (bearberry), the alcohol form, this compound, is less commonly reported directly from plants. vulcanchem.comnih.gov However, the presence of the corresponding alkane suggests the potential for enzymatic conversion to the alcohol.

Bacteria: Marine bacteria from the Roseobacter group have been found to produce N-(13-methyltetradecanoyl)alanine methyl ester, which involves the precursor 13-methyltetradecan-1-ol. beilstein-journals.org Additionally, the bacterium Myxococcus xanthus produces 13-methyltetradecanal, which is biochemically related to 13-methyltetradecan-1-ol, during its developmental cycle. vulcanchem.com

Fungi: The fungus Malassezia furfur, a component of the human skin microbiota, is known to produce a variety of volatile organic compounds, including branched-chain alcohols. semanticscholar.org While this compound is not explicitly mentioned, the metabolic machinery for producing such compounds exists.

The ecological niches of these organisms are varied. Lyclene dharma dharma inhabits forest ecosystems. researchgate.net Capsicum species are cultivated worldwide in various climates. mdpi.com Roseobacter group bacteria are abundant in marine environments, often associated with algae. beilstein-journals.orgnih.gov Myxococcus xanthus is a soil-dwelling bacterium known for its complex social behaviors. vulcanchem.com Malassezia furfur resides on the skin of humans and other animals. semanticscholar.org

Table 1: Taxonomic Distribution and Ecological Niches of Organisms Related to this compound Production

| Taxonomic Group | Organism Example | Compound Identified | Ecological Niche |

| Insects | Lyclene dharma dharma | (S)-2-methyltetradecan-1-ol | Forest ecosystems |

| Insects | Sawflies | This compound | Varied |

| Plants | Capsicum annuum | 2-Methyltetradecane | Cultivated lands |

| Plants | Arctostaphylos uva-ursi | 2-Methyltetradecane | Boreal and arctic regions |

| Bacteria | Roseovarius sp. | 13-methyltetradecan-1-ol (as part of a larger molecule) | Marine environments, associated with macroalgae |

| Bacteria | Myxococcus xanthus | 13-methyltetradecanal | Soil |

| Fungi | Malassezia furfur | Branched-chain alcohols | Human and animal skin |

Proposed Biosynthetic Routes to Branched-Chain Alcohols in Biological Systems

The biosynthesis of branched-chain alcohols like this compound is an extension of fatty acid metabolism, incorporating a methyl group and subsequent reduction of the carboxyl group.

The biosynthesis of branched-chain fatty alcohols generally starts from α-keto acids. d-nb.info These precursors can be derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine through the Ehrlich pathway. pnas.orgasm.orgnih.gov

For longer-chain branched alcohols, the pathway involves the extension of these initial building blocks. The synthesis of branched-chain fatty acids, which are precursors to the corresponding alcohols, has been achieved in engineered E. coli by expressing a branched-chain α-keto acid dehydrogenase complex (BKD), a specific β-ketoacyl-acyl-carrier protein synthase (FabH), and a thioesterase. d-nb.info

The direct precursors for the synthesis of this compound would be a 2-methyltetradecanoyl-CoA or a related activated fatty acid. This branched-chain fatty acid is formed by the fatty acid synthase (FAS) system, which incorporates a methyl group early in the chain elongation process.

The formation of the methyl branch and the final alcohol involves several key enzymatic steps:

Methyl Branching: The introduction of a methyl group at the C-2 position typically involves a specific β-ketoacyl-ACP synthase (FabH) that utilizes a branched-chain acyl-CoA primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, instead of the usual acetyl-CoA.

Fatty Acid Elongation: The standard fatty acid synthase (FAS) machinery then elongates this branched starter unit to the full chain length.

Reduction to Alcohol: The resulting branched-chain fatty acid (or its acyl-CoA or acyl-ACP derivative) is then reduced to the corresponding primary alcohol. This reduction can be catalyzed by a two-step process involving a carboxylic acid reductase (CAR) to form the aldehyde, followed by an alcohol dehydrogenase (ADH) to produce the final alcohol. nih.gov Alternatively, some pathways may utilize a fatty acyl-CoA reductase.

In some organisms, cytochrome P450 enzymes can be involved in the hydroxylation of alkanes to form secondary alcohols, though their role in forming primary branched-chain alcohols is less defined. oup.com

Table 2: Key Enzymes and Intermediates in Branched-Chain Alcohol Biosynthesis

| Step | Key Enzymes | Precursor(s) | Intermediate(s) | Product |

| Initiation | Branched-chain α-keto acid dehydrogenase (BKD) complex, β-ketoacyl-ACP synthase (FabH) | Branched-chain amino acids (e.g., valine), α-keto acids | Branched-chain acyl-CoA (e.g., isobutyryl-CoA) | Branched-chain acyl-ACP |

| Elongation | Fatty Acid Synthase (FAS) complex | Malonyl-ACP, Branched-chain acyl-ACP | Growing acyl-ACP chain | 2-Methyltetradecanoyl-ACP |

| Termination & Reduction | Thioesterase, Carboxylic acid reductase (CAR), Alcohol dehydrogenase (ADH) / Fatty acyl-CoA reductase | 2-Methyltetradecanoyl-ACP/CoA | 2-Methyltetradecanoic acid, 2-Methyltetradecanal | This compound |

Precursor Identification and Metabolic Intermediates

Ecological Context of this compound Occurrence

The presence of this compound in various organisms points to its role in chemical ecology. In insects, it functions as a pheromone, a chemical signal that triggers a natural behavioral response in another member of the same species. The specific stereochemistry, such as the (S)-enantiomer in the lichen moth, is often crucial for its biological activity. nih.govresearchgate.net

In marine bacteria, the related compound N-(13-methyltetradecanoyl)alanine methyl ester may function in bacterial communication or have antagonistic effects against other microorganisms in biofilms. beilstein-journals.org The accumulation of the related aldehyde in Myxococcus xanthus during fruiting body formation suggests a role in developmental processes. vulcanchem.com

The production of volatile organic compounds, including alcohols, by fungi like Malassezia furfur can contribute to the chemical profile of their environment and may play a role in interactions with other microbes or the host. semanticscholar.org In general, branched-chain compounds can influence the physical properties of cell membranes and may be involved in adapting to specific environmental conditions.

Role in Chemical Ecology and Biological Interactions

Function as a Semiochemical Component

Semiochemicals are broadly divided into pheromones, which mediate intraspecific interactions, and allelochemicals (including kairomones and allomones), which are involved in interspecific communication. While isomers of methyltetradecan-1-ol, such as 12-methyltetradecan-1-ol and 13-methyltetradecan-1-ol, have been identified as pheromones, the direct function of this compound as a standalone semiochemical is not extensively documented pherobase.com. Its primary importance lies in its use as a chiral precursor for constructing more complex, biologically active pheromones. researchgate.netmdpi.comresearchgate.net

Intraspecific communication in insects, particularly for mating, is often mediated by highly specific sex pheromones released by one sex to attract the other. openagrar.de The synthesis of these precise molecules is critical, and this is where this compound plays a crucial role. It serves as a key intermediate in the laboratory synthesis of active pheromone components for species like the Lichen moth, Lyclene dharma dharma. mdpi.comresearchgate.net The final synthesized compounds, derived from this compound, function as sex pheromones, demonstrating the compound's integral role in facilitating intraspecific communication. mdpi.com

Interspecific communication involves signals that can benefit either the emitter (allomones) or the receiver (kairomones). While there is no direct evidence of this compound acting as a kairomone, the pheromones synthesized from it could potentially be intercepted by predators or parasitoids, thereby functioning as kairomones.

Influence on Organismal Behavior (e.g., Insect Chemical Ecology)

The influence of this compound on organismal behavior is indirect. The compound itself is not known to elicit a specific behavioral response. However, it is a critical component for creating molecules that do. For instance, the enantiomers of this compound are used to synthesize the ketone sex pheromone components of the female Lichen moth. mdpi.comresearchgate.net These resulting ketones are biologically active, illustrating that the structural properties of this compound are foundational to producing behavior-modifying substances. mdpi.com The creation of such pheromones is a cornerstone of insect chemical ecology, used in pest management strategies for monitoring and controlling insect populations. openagrar.de

Structure-Activity Relationships in Biological Systems

The biological activity of a semiochemical is intrinsically linked to its molecular structure. For a molecule like this compound, factors such as chain length, the position of the methyl group, and particularly its stereochemistry, are critical determinants of its function and the function of the molecules derived from it.

This compound possesses a chiral center at the second carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-methyltetradecan-1-ol and (R)-2-methyltetradecan-1-ol. This stereoisomerism is profoundly important in biological systems, as insect olfactory receptors are often highly specific to one enantiomer.

Synthetic routes have been developed to produce each enantiomer with high purity. These syntheses often employ Evans' chiral auxiliaries to control the stereochemistry during the methylation process. researchgate.netmdpi.comresearchgate.net The successful synthesis of each distinct enantiomer is confirmed by measuring its specific optical rotation, with each mirror-image molecule rotating plane-polarized light in opposite directions. researchgate.netmdpi.comresearchgate.net For example, the reduction of (S)-4-isopropyl-3-((S)-2-methyltetradecanoyl) oxazolidin-2-one yields (S)-2-methyltetradecan-1-ol, while starting with the (R)-Evans' chiral auxiliary produces the (R)-enantiomer. researchgate.netresearchgate.net The fact that chemists invest significant effort to synthesize a single, pure stereoisomer underscores the principle that biological activity in pheromones is highly dependent on the correct three-dimensional structure. researchgate.netmdpi.com

Table 1: Optical Properties of this compound Enantiomers

| Enantiomer | Specific Rotation [α]D | Solvent | Source(s) |

|---|---|---|---|

| (S)-2-methyltetradecan-1-ol | -10.59° (c 1.13) | CHCl₃ | researchgate.netresearchgate.net |

The interaction between a semiochemical and an organism's olfactory receptor is analogous to a key fitting into a lock. Insect olfactory receptors are transmembrane proteins located on sensory neurons, and they possess specific binding pockets. neuroinf.jpfrontiersin.org The three-dimensional shape, or conformation, of a molecule determines whether it can fit into this pocket and activate the neuron. nih.govbiorxiv.org

Advanced Analytical Methodologies for 2-methyltetradecan-1-ol Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2-Methyltetradecan-1-ol from other components in a sample. etamu.edu The choice of technique depends on the complexity of the sample matrix and the specific research question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. etamu.eduekb.eg In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. etamu.edumdpi.com

The GC retention time helps in the preliminary identification of this compound, especially when compared to a known standard. The subsequent mass spectrum provides a molecular fingerprint, confirming the compound's identity and aiding in the elucidation of its structure through the analysis of fragmentation patterns. etamu.eduiiste.org For long-chain alcohols, GC-MS analysis often involves derivatization, such as silylation, to increase volatility and improve chromatographic peak shape.

Key GC-MS Analytical Parameters:

| Parameter | Description | Typical Conditions |

| Column Type | A fused-silica capillary column with a non-polar or medium-polarity stationary phase is commonly used for separating long-chain alcohols. | e.g., 5% diphenyl/95% dimethyl polysiloxane |

| Carrier Gas | An inert gas, typically helium or nitrogen, is used to move the analyte through the column. ekb.eg | Flow rate of ~1 mL/min |

| Injection Mode | Split or splitless injection is used depending on the concentration of the analyte in the sample. | |

| Temperature Program | A programmed temperature ramp is employed to ensure the efficient separation of compounds with a wide range of boiling points. | |

| Ionization Mode | Electron Ionization (EI) is the most common method for generating ions in GC-MS. | Standard 70 eV |

Multidimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution is a significant issue in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. unime.itchromatographyonline.com GCxGC utilizes two columns with different stationary phase selectivities, providing an orthogonal separation mechanism. copernicus.org The effluent from the first dimension (¹D) column is continuously trapped, focused, and re-injected onto a second, shorter dimension (²D) column. copernicus.org This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. chromatographyonline.comnih.gov

This enhanced separation capability is particularly valuable for resolving isomeric compounds and identifying trace components in a complex matrix, which might otherwise be obscured. chromatographyonline.com When coupled with a mass spectrometer (GCxGC-MS), this technique provides an unparalleled level of detail for the comprehensive analysis of volatile and semi-volatile compounds. copernicus.orgnih.gov

Advanced Liquid Chromatography Approaches (e.g., UHPLC)

While gas chromatography is well-suited for volatile compounds, advanced liquid chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) offer an alternative for the analysis of long-chain alcohols, particularly when derivatization is not desirable or when analyzing less volatile related compounds. nih.govnih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which allows for higher flow rates and pressures, resulting in faster analysis times and improved resolution compared to traditional HPLC. itwreagents.com

For the analysis of alcohols, reversed-phase chromatography is typically employed. Detection can be achieved using various detectors, including mass spectrometry (LC-MS), which provides high sensitivity and specificity. nih.gov The development of robust methods for quantifying branched-chain alcohols is crucial in various research fields, including biofuel production. nih.gov

Spectroscopic Characterization of this compound and its Enantiomers

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for characterizing its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. rsc.orgmsu.edu It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. e-bookshelf.devanderbilt.edu

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the different types of protons present, including those of the methyl group, the methylene groups in the long alkyl chain, the methine proton at the branch point, and the protons of the hydroxymethyl group. The chemical shift (δ), signal intensity (integration), and spin-spin coupling patterns provide crucial information for assigning the structure. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. msu.edu The chemical shifts of the carbon signals are indicative of their local electronic environment. vanderbilt.edu Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, definitively confirming the structure of this compound. e-bookshelf.de

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations (2D NMR) |

| ¹H (CH₃) | ~0.8-0.9 | Doublet | Correlates with the methine proton in COSY. |

| ¹H (CH₂ chain) | ~1.2-1.4 | Multiplets | |

| ¹H (CH) | ~1.4-1.6 | Multiplet | Correlates with adjacent CH₂ and CH₃ protons in COSY. |

| ¹H (CH₂OH) | ~3.4-3.6 | Doublet of doublets or triplet | Correlates with the adjacent methine proton in COSY. |

| ¹H (OH) | Variable | Singlet | |

| ¹³C (CH₃) | ~19-20 | Correlates with its attached protons in HSQC. | |

| ¹³C (CH₂ chain) | ~22-35 | ||

| ¹³C (CH) | ~35-40 | Correlates with its attached proton in HSQC. | |

| ¹³C (CH₂OH) | ~65-70 | Correlates with its attached protons in HSQC. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers structural insights through the analysis of its fragmentation patterns. chim.lu The molecular ion peak ([M]⁺) confirms the molecular mass of the compound. For alcohols, this peak can sometimes be weak or absent due to rapid fragmentation. chim.lusavemyexams.com

Electron ionization (EI) of long-chain branched alcohols leads to characteristic fragmentation pathways. chim.lu Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation route for primary alcohols. savemyexams.comdocbrown.info Another typical fragmentation is the loss of a water molecule (M-18). savemyexams.com The fragmentation pattern of branched alkanes often involves cleavage at the branching point. chim.lumsu.edu Analysis of these fragment ions allows for the confirmation of the methyl branch position along the tetradecanol backbone. docbrown.info

Common Mass Spectral Fragments for Long-Chain Primary Alcohols:

| m/z Value | Possible Fragment Identity | Fragmentation Process |

| M-1 | [M-H]⁺ | Loss of a hydrogen radical. docbrown.info |

| M-18 | [M-H₂O]⁺ | Loss of a water molecule. savemyexams.com |

| M-Alkyl | Cleavage at the branch point or along the alkyl chain. msu.edu | |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols. chim.lusavemyexams.com |

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter in chemical synthesis and pheromone research, and it is determined using optical rotation and chiroptical spectroscopy. These techniques rely on the differential interaction of chiral molecules with plane-polarized light. An equal mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light. csbsju.edu However, a sample containing an excess of one enantiomer (an enantioenriched or scalemic mixture) will exhibit a net rotation. csbsju.edusaskoer.ca

The optical purity, often expressed as enantiomeric excess (ee), is a measure of this imbalance. masterorganicchemistry.com It can be calculated by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer. csbsju.edu The specific rotation is a fundamental property of a chiral compound and is dependent on temperature, the solvent used, and the wavelength of light.

For this compound, the specific rotation values for its enantiomers have been established through chemical synthesis. The (S)-enantiomer, (S)-2-methyltetradecan-1-ol, has a reported specific rotation of -10.59° (c 1.13, CHCl3), which is consistent with literature values of -11.36° (c 0.88, CHCl3). mdpi.comresearchgate.net Conversely, the (R)-enantiomer, (R)-2-methyltetradecan-1-ol, exhibits a specific rotation of +6.5° (c 1.35, CHCl3), comparable to the reported value of +4.5° (c 1.68, CHCl3). mdpi.comresearchgate.net

Table 1: Specific Rotation of this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Source |

|---|---|---|---|---|

| (S)-2-methyltetradecan-1-ol | -10.59° | 1.13 | Chloroform | mdpi.comresearchgate.net |

| (R)-2-methyltetradecan-1-ol | +6.5° | 1.35 | Chloroform | mdpi.comresearchgate.net |

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides more detailed stereochemical information than optical rotation alone. univ-amu.frrsc.org These methods measure the differential absorption of left and right circularly polarized light. univ-amu.fr While powerful, the signals can be weak, making accurate measurements challenging. rsc.org For molecules that are transparent in the UV-Vis region, chiroptical probes can be employed to create derivatives with strong ECD signals, facilitating the determination of the absolute configuration. mdpi.com

The determination of enantiomeric purity is crucial for assessing the success of enantioselective synthesis and for studying the biological activity of pheromones, where often only one enantiomer is active. thieme-connect.de

Sample Preparation and Extraction Protocols in Ecological Studies

In ecological studies, particularly those involving insect semiochemicals like this compound, effective sample preparation and extraction are paramount for accurate analysis. nih.gov The primary goal is to isolate the compound of interest from a complex biological matrix, such as an insect's body or its secretions.

A common and fundamental method is solvent-assisted extraction (SAE), where the biological material is placed in contact with an organic solvent. nih.gov For instance, in the analysis of cuticular hydrocarbons from ants, samples can be placed directly into a hexane:methanol mixture. usda.gov Another approach involves immersing the sample in a solvent like methylene chloride or methanol for a short duration. oup.com

For volatile compounds, headspace solid-phase microextraction (HS-SPME) is a widely used technique. vetdergikafkas.org This method involves exposing a solid-phase microextraction fiber to the headspace above the sample, allowing volatile and semi-volatile compounds to be adsorbed onto the fiber. vetdergikafkas.orgnih.gov The fiber is then directly inserted into the injection port of a gas chromatograph for analysis. vetdergikafkas.org This technique is advantageous as it is non-destructive and simplifies sample processing. nih.gov

Distillation methods, such as hydrodistillation (HD) and steam distillation (SD), are also employed for extracting volatile organic compounds (VOCs). nih.gov In HD, the sample is boiled in water, and the resulting steam carries the VOCs, which are then condensed and collected. nih.gov SD is similar, but the steam is generated separately and passed through the sample. nih.gov

For the extraction of DNA from insect specimens, which can be relevant in studies correlating chemical profiles with genetic information, specific protocols are followed. These often involve a non-destructive buffer and a series of washing and elution steps to isolate the DNA. protocols.io

The choice of extraction method depends on the nature of the compound, the biological matrix, and the analytical technique to be used. For example, ultrasonic extraction with a suitable solvent can be used for powdered samples. mdpi.com Regardless of the method, it is often necessary to perform a clean-up step to remove interfering substances. This can involve centrifugation and filtration of the extract before analysis. vetdergikafkas.orgmdpi.com

Table 2: Common Extraction Techniques in Ecological Studies

| Extraction Method | Principle | Typical Application | Source |

|---|---|---|---|

| Solvent-Assisted Extraction (SAE) | Direct contact of the sample with a solvent to dissolve the target compounds. | Extraction of cuticular hydrocarbons from insects. | nih.govusda.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace above a sample onto a coated fiber. | Analysis of volatile organic compounds from plants and insects. | vetdergikafkas.orgnih.gov |

| Distillation (HD, SD) | Separation of volatile compounds based on their boiling points by heating the sample with water or steam. | Extraction of essential oils and other volatile organic compounds. | nih.gov |

| Ultrasonic Extraction | Use of ultrasonic waves to enhance the extraction of compounds from a solid matrix into a solvent. | Extraction from powdered plant or insect samples. | mdpi.com |

Derivatization and Analog Development for Research Applications

Synthesis of Structurally Related Methyl-Branched Alcohols and Ketones

The synthesis of analogs of 2-methyltetradecan-1-ol, including other methyl-branched long-chain alcohols and their corresponding ketones, is fundamental to understanding the structural requirements for their biological functions, such as pheromonal activity.

A key strategy for producing enantiomerically pure methyl-branched alcohols is the use of chiral auxiliaries. For instance, the enantioselective synthesis of both (S)-2-methyltetradecan-1-ol and (R)-2-methyltetradecan-1-ol has been successfully achieved using Evans' chiral auxiliaries. researchgate.netmdpi.com In this approach, tetradecanoic acid is first reacted with the appropriate (S)- or (R)-Evans' chiral auxiliary. researchgate.net Subsequent asymmetric methylation using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide introduces the methyl group at the C-2 position with high diastereoselectivity. researchgate.netresearchgate.net Finally, reductive cleavage of the chiral auxiliary with a reducing agent such as lithium aluminum hydride (LiAlH4) yields the desired enantiomer of this compound in high enantiomeric excess. researchgate.netmdpi.com For example, the synthesis of (S)-2-methyltetradecan-1-ol yielded a product with a specific rotation of -10.59, while the (R)-enantiomer had a specific rotation of +6.5. researchgate.net

Beyond the use of chiral auxiliaries, other methods for the synthesis of chiral methyl-branched alcohols include the application of cyclopropane intermediates and biocatalytic approaches. Lipases, for example, can be used for the kinetic resolution of racemic alcohols, selectively acylating one enantiomer and allowing for the separation of the two. ull.es

The synthesis of related ketones, which can also act as pheromones, often involves the oxidation of the corresponding secondary alcohols. inchem.org For example, the synthesis of methyl-branched ketones found in some moth species has been accomplished through the oxidation of the alcohol precursors. mdpi.com

| Compound Type | Synthetic Method | Key Reagents/Steps | Reference |

|---|---|---|---|

| (S)- and (R)-2-Methyltetradecan-1-ol | Enantioselective synthesis using chiral auxiliaries | (S)- or (R)-Evans' chiral auxiliary, NaHMDS, MeI, LiAlH4 | researchgate.netmdpi.com |

| Chiral methyl-branched alcohols | Kinetic resolution | Lipases (e.g., Lipase AK), acylation agent | nih.gov |

| Methyl-branched ketones | Oxidation of secondary alcohols | Oxidizing agents (e.g., PCC, Swern oxidation) | inchem.org |

Modification of the Carbon Backbone and Functional Groups

Altering the carbon backbone and functional groups of this compound is a powerful strategy to probe the structural requirements for its biological activity. Modifications can include changing the length of the alkyl chain, altering the position of the methyl branch, and converting the primary alcohol to other functional groups.

The synthesis of homologs of this compound, with either shorter or longer carbon chains, can be achieved by starting with different fatty acids in the synthetic sequence described in section 6.1. For example, using dodecanoic acid instead of tetradecanoic acid would yield 2-methyldodecan-1-ol. The synthesis of iso-fatty acids with varying chain lengths (iso-C12 to iso-C19) has been developed, which can serve as precursors to the corresponding alcohols. researchgate.net

Moving the methyl branch along the carbon chain can be accomplished through different synthetic strategies. For instance, the synthesis of 10-methyltetradecan-1-ol has been reported, starting from (R)- or (S)-2-methylundec-10-en-1-ol. mdpi.com This demonstrates the feasibility of placing the methyl group at various positions within the long alkyl chain.

The primary alcohol functional group can be converted into a variety of other functionalities. Oxidation to the corresponding aldehyde, 2-methyltetradecanal, or the carboxylic acid, 2-methyltetradecanoic acid, are common transformations. The alcohol can also be esterified to form acetates or other esters, which are common modifications in insect pheromones. researchgate.net For example, 6-acetoxy-19-methylnonacosane is a known pheromone component. researchgate.net

| Modification Type | Example Analog | Synthetic Approach | Reference |

|---|---|---|---|

| Chain Length Variation | 2-Methyldodecan-1-ol | Starting with dodecanoic acid in Evans' synthesis | researchgate.net |

| Methyl Branch Position | 10-Methyltetradecan-1-ol | Synthesis from (R)- or (S)-2-methylundec-10-en-1-ol | mdpi.com |

| Functional Group Conversion | 2-Methyltetradecanal | Oxidation of this compound | tandfonline.com |

| Esterification | 6-Acetoxy-19-methylnonacosane | Acetylation of the corresponding alcohol | researchgate.net |

Impact of Structural Modifications on Biological Activity and Pheromonal Properties

The biological activity of long-chain methyl-branched alcohols, particularly their role as pheromones, is often highly dependent on their specific structure. Even minor modifications to the carbon backbone or functional groups can have a significant impact on their activity.

Stereochemistry is frequently a critical factor. For many insect pheromones, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. For example, in the case of the aggregation pheromone of the almond bark beetle, Scolytus amygdali, only the (3S,4S)-4-methyl-3-heptanol isomer was attractive, whereas other stereoisomers were inhibitory. nih.gov This highlights the importance of precise stereocontrol in the synthesis of potential pheromone analogs. While the specific pheromonal activity of this compound is not as extensively studied, it is reasonable to assume that its stereochemistry would also be crucial if it functions as a pheromone.

Changes in the carbon chain length can affect the volatility of the compound, which is an important property for airborne chemical signals like pheromones. The chain length also influences how the molecule interacts with the pheromone receptor.

Modification of the functional group, for instance from an alcohol to an acetate or an aldehyde, can dramatically alter the biological response. In many moth species, the pheromone is a specific blend of alcohols, aldehydes, and acetates of similar chain lengths. nih.gov The ratio of these components is often critical for eliciting the correct behavioral response.

Development of Labeled Analogs for Metabolic and Mechanistic Studies

To understand how this compound is metabolized and to elucidate its mechanism of action at a molecular level, the development of labeled analogs is essential. Isotopically labeled compounds, such as those containing deuterium (²H) or carbon-13 (¹³C), are powerful tools for these investigations.

Deuterium-labeled analogs of long-chain alcohols can be synthesized and used in metabolic studies. isotope.com For example, deuterium metabolic imaging (DMI) is a non-invasive technique that can track the fate of deuterated substrates in vivo. nih.gov By introducing deuterium atoms at specific positions in the this compound molecule, researchers can follow its conversion to other metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. ismrm.org The synthesis of such labeled compounds can be achieved by using deuterated reagents, such as lithium aluminum deuteride (LiAlD₄), during the reduction step of the synthesis.

Radiolabeled analogs, for instance with carbon-14 (¹⁴C) or tritium (³H), are also valuable for metabolic and mechanistic studies. These can be used to quantify the uptake, distribution, and excretion of the compound in an organism. The synthesis of radiolabeled long-chain fatty acids, which can be precursors to labeled alcohols, has been described.

The use of labeled analogs can help answer key questions, such as whether this compound is a precursor to other biologically active molecules, how it is degraded and cleared from the body, and with which proteins or receptors it interacts. For example, studies on the metabolism of branched-chain fatty alcohols have shown that they are typically metabolized through a combination of α- and β-oxidation. nih.gov Labeled analogs of this compound could be used to confirm if it follows these pathways.

Future Research Directions and Unexplored Avenues

Investigating Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of methyl-branched alcohols like 2-methyltetradecan-1-ol in insects is believed to follow modified fatty acid synthesis pathways. researchgate.net However, the specific enzymes and genetic sequences responsible for its creation are yet to be fully characterized. Future research should focus on identifying and characterizing the key enzymatic players.

The proposed biosynthetic route begins with standard fatty acid synthesis, but at a specific point, a methylmalonyl-CoA unit is incorporated instead of a malonyl-CoA unit by a fatty acid synthase (FAS) to create the methyl branch. annualreviews.org The precursors for this methylmalonyl-CoA are often derived from amino acids such as valine or isoleucine. annualreviews.org A critical area of investigation is the identification of the specific FAS or a dedicated methyl-branched fatty acid synthase (mFAS) responsible for this incorporation and the factors that determine the position of the methyl group. The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS during the reduction of an α,β-unsaturated thioester intermediate. pnas.org

Following the creation of the branched fatty acyl chain, the terminal step is the reduction of the carboxylic acid or its acyl-CoA ester to the primary alcohol. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). pnas.org While numerous FARs have been identified in insects, particularly in the pheromone glands of moths, the specific FAR that acts on a 2-methyltetradecanoyl precursor is unknown. bohrium.comcsic.es Transcriptomic analysis of the pheromone glands of insects that produce this compound, combined with functional expression of candidate FAR genes in systems like yeast, would be a powerful strategy to isolate and characterize this enzyme. bohrium.com Understanding the substrate specificity of this FAR—how it recognizes and efficiently reduces the branched precursor over straight-chain alternatives—is crucial. The expansion and functional diversification of the FAR gene family, as seen in Hymenoptera, suggests that specialized FARs have evolved to produce the vast diversity of insect pheromones, and finding the specific one for this compound is a key research goal. elifesciences.org

High-Throughput Screening for Undiscovered Biological Activities

Beyond its likely role as a semiochemical in insects, the broader biological activity profile of this compound is completely uncharted. High-throughput screening (HTS) offers a powerful, automated approach to rapidly test the compound against thousands of biological targets to discover novel functions. pnas.org

A particularly promising area is in antimicrobial research. Studies on other long-chain fatty alcohols have demonstrated significant antibacterial activity, which is often dependent on the length of the carbon chain. nih.gov For instance, normal primary alcohols with chain lengths from 1-nonanol (C9) to 1-undecanol (C11) exhibit potent bactericidal effects against pathogens like Staphylococcus aureus, primarily by damaging the cell membrane. nih.gov Alcohols with slightly longer chains, such as 1-dodecanol (C12) and 1-tridecanol (C13), also show high antibacterial activity but appear to act via a different, non-membrane-disrupting mechanism. nih.gov Given that this compound is a C15 alcohol, HTS could be used to screen it against a wide panel of pathogenic bacteria and fungi to determine if it possesses similar or unique antimicrobial properties, and to understand how the methyl branch influences this activity.

Furthermore, screening-level hazard assessments of long-chain alcohols generally indicate a low order of systemic toxicity, with no evidence of genotoxicity or significant reproductive toxicity. oecd.orgindustrialchemicals.gov.auresearchgate.net This favorable preliminary safety profile makes them attractive candidates for development in applications requiring direct contact, such as topical antiseptics or preservatives. HTS assays could also explore other pharmacological activities, such as cytotoxicity against cancer cell lines, anti-inflammatory effects, or interactions with specific human receptors, opening up entirely new avenues for this compound.

Computational Modeling of Ligand-Receptor Interactions and SAR

For semiochemicals like this compound, biological activity is dictated by a precise interaction with a specific protein receptor, such as an odorant receptor (OR) located on the dendrites of olfactory sensory neurons in an insect's antenna. The specificity of this interaction determines whether the insect responds to the chemical signal. Computational modeling provides a powerful, in-silico tool to investigate these interactions and build structure-activity relationship (SAR) models.

Future research should employ molecular docking and molecular dynamics simulations to model the binding of this compound and its stereoisomers within the binding pockets of insect ORs or odorant-binding proteins (OBPs). Although the specific receptor for this alcohol is unknown, homology models can be built based on the known structures of other insect ORs. Such studies can predict the most likely binding poses and identify the key amino acid residues that form stabilizing interactions with the ligand. This can help explain the importance of the methyl group's position and stereochemistry for receptor activation.

SAR studies have shown that for methyl-branched contact pheromones, both the chain length and the precise position of the methyl branch are critical for bioactivity. mdpi.com In some cases, the addition of a methyl branch can dramatically increase the behavioral response compared to the straight-chain analogue. biodiversitylibrary.org By computationally modeling a series of virtual analogues of this compound—varying the chain length and the position and stereochemistry of the methyl group—researchers can develop robust SAR models. These models can predict which structural features are essential for binding and which are detrimental, guiding the synthesis of more potent or selective agonists or antagonists for use in pest management.

Integration with Omics Technologies in Chemical Ecology Studies

Chemical ecology, the study of chemically-mediated interactions between organisms, can be revolutionized by the integration of "omics" technologies. A multi-omics approach can provide a holistic understanding of the role of this compound in its natural context.

Volatilomics/Metabolomics: The first step is often the identification of the compound in an ecological context. Volatilomics, the analysis of all volatile organic compounds (VOCs) emitted by an organism, can confirm the presence of this compound as part of a pheromone blend or other chemical signal. semanticscholar.orgcgiar.org Untargeted metabolomics can then be used to compare the metabolic profiles of organisms under different conditions (e.g., male vs. female, mated vs. unmated) to correlate the production of the alcohol with a specific physiological state or behavior. rsc.orgagriscigroup.us

Transcriptomics: Once an organism producing or responding to this compound is identified, antennal transcriptome analysis can be performed on the receiving organism. pnas.orgmdpi.com This will reveal the full suite of expressed olfactory genes, including ORs, OBPs, and CSPs, allowing researchers to identify candidate receptors for the compound. biorxiv.org In parallel, transcriptomics of the pheromone gland (or other relevant tissue) of the producing organism can identify the genes involved in its biosynthesis, such as specific FAS, FAR, and desaturase enzymes. bohrium.comnih.gov

Genomics: A fully sequenced genome provides the ultimate blueprint, containing all potential genes for pheromone production and reception. It allows for phylogenetic analysis of gene families like FARs and ORs, revealing their evolutionary history and diversification. elifesciences.org

By integrating these approaches, a complete picture can be formed: volatilomics identifies the signal, transcriptomics identifies the production and reception machinery, and genomics provides the underlying genetic framework. This powerful combination is a critical future direction for fully elucidating the biology of this compound.

Sustainable Synthesis Approaches for Chiral Branched Alcohols

The chemical synthesis of chiral molecules like this compound can be complex, costly, and generate hazardous waste. Developing sustainable and environmentally friendly synthesis methods is a crucial area of future research, with biocatalysis and metabolic engineering offering the most promising solutions.

Biocatalysis involves the use of isolated enzymes or whole-cell systems to perform specific chemical transformations. Carboxylic acid reductases (CARs) have been successfully used in engineered E. coli to convert a wide range of carboxylic acids into their corresponding primary alcohols with high conversion rates. rsc.org A future approach could involve engineering a microbial host to first produce 2-methyltetradecanoic acid and then express a suitable CAR to perform the final reduction step. Furthermore, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones to produce chiral secondary alcohols, and similar principles can be applied to create chiral primary alcohols from prochiral precursors. mdpi.com Lipase-based catalysts, such as Novozym® 435, are also highly effective for synthesizing esters from branched alcohols in solvent-free systems and could be adapted for resolution or transesterification reactions involving this compound. nih.gov

Metabolic Engineering offers a more ambitious, "one-pot" solution. Projects like SUSPHIRE are pioneering the use of engineered plants (e.g., Nicotiana benthamiana) and fungi (e.g., yeast) as living bio-factories for insect pheromones. earlham.ac.ukera-learn.euukri.org This involves transferring the entire biosynthetic pathway—from the mFAS that creates the branched chain to the specific FAR that produces the final alcohol—into a microbial or plant chassis. ainia.com The host organism's own metabolism provides the basic building blocks (acetyl-CoA and amino acid-derived precursors), which are then channeled through the heterologous pathway to produce the target molecule. This approach not only avoids harsh chemical reagents but also leverages renewable feedstocks (like glucose for yeast or CO2 for plants), representing the ultimate goal for the sustainable, low-cost, and scalable production of this compound and other valuable chiral branched alcohols.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.